Cas no 52130-01-5 (4-(2-bromopropanoyl)benzonitrile)

4-(2-bromopropanoyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 4-(2-bromo-1-oxopropyl)-
- 2-Bromo-1-(4-cyanophenyl)propan-1-one
- 4-(2-bromopropanoyl)benzonitrile
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4-(2-bromopropanoyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013021449-250mg |
2-Bromo-1-(4-cyanophenyl)propan-1-one |
52130-01-5 | 97% | 250mg |
$494.40 | 2023-09-01 | |
Alichem | A013021449-500mg |
2-Bromo-1-(4-cyanophenyl)propan-1-one |
52130-01-5 | 97% | 500mg |
$847.60 | 2023-09-01 | |
Alichem | A013021449-1g |
2-Bromo-1-(4-cyanophenyl)propan-1-one |
52130-01-5 | 97% | 1g |
$1460.20 | 2023-09-01 | |
Enamine | BBV-55248305-5g |
4-(2-bromopropanoyl)benzonitrile |
52130-01-5 | 95% | 5g |
$2369.0 | 2023-10-28 | |
Enamine | BBV-55248305-1.0g |
4-(2-bromopropanoyl)benzonitrile |
52130-01-5 | 95% | 1.0g |
$903.0 | 2023-01-07 | |
Enamine | BBV-55248305-10.0g |
4-(2-bromopropanoyl)benzonitrile |
52130-01-5 | 95% | 10.0g |
$2980.0 | 2023-01-07 | |
Enamine | BBV-55248305-10g |
4-(2-bromopropanoyl)benzonitrile |
52130-01-5 | 95% | 10g |
$2980.0 | 2023-10-28 | |
Enamine | BBV-55248305-5.0g |
4-(2-bromopropanoyl)benzonitrile |
52130-01-5 | 95% | 5.0g |
$2369.0 | 2023-01-07 | |
Enamine | BBV-55248305-2.5g |
4-(2-bromopropanoyl)benzonitrile |
52130-01-5 | 95% | 2.5g |
$1871.0 | 2023-10-28 | |
Enamine | BBV-55248305-1g |
4-(2-bromopropanoyl)benzonitrile |
52130-01-5 | 95% | 1g |
$903.0 | 2023-10-28 |
4-(2-bromopropanoyl)benzonitrile Related Literature
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
Additional information on 4-(2-bromopropanoyl)benzonitrile
Benzonitrile, 4-(2-bromo-1-oxopropyl)- and Its Significance in Modern Chemical Research
Benzonitrile, 4-(2-bromo-1-oxopropyl)- (CAS No. 52130-01-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its unique structural framework, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a benzene ring substituted with a nitrile group and an alkoxybrominated side chain, makes it a versatile building block for the development of novel therapeutic agents.
The< strong>benzonitrile moiety is well-known for its role in medicinal chemistry due to its ability to participate in various functional group transformations. The presence of the nitrile group (-CN) not only enhances the reactivity of the benzene ring but also allows for further derivatization into amides, carboxylic acids, and other pharmacologically relevant structures. This property has made< strong>Benzonitrile, 4-(2-bromo-1-oxopropyl)- a valuable reagent in the synthesis of drugs targeting neurological disorders, infectious diseases, and cancer.
The< strong>2-bromo-1-oxopropyl side chain introduces additional reactivity and selectivity to the compound. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the oxopropyl group can undergo nucleophilic addition reactions. These features make< strong>Benzonitrile, 4-(2-bromo-1-oxopropyl)- an excellent precursor for constructing complex molecular architectures.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). These interactions are often difficult to modulate with traditional drug molecules due to their lack of well-defined binding pockets. However, compounds like< strong>Benzonitrile, 4-(2-bromo-1-oxopropyl)- have shown promise in disrupting PPIs by occupying surface patches on the protein targets. For instance, studies have demonstrated that derivatives of this compound can inhibit the interaction between viral proteins and host cell factors, offering a potential strategy for antiviral therapy.
The< strong>CAS No. 52130-01-5 designation ensures that researchers can reliably identify and procure this compound for their studies. The CAS system provides a unique numerical identifier for each chemical substance, facilitating accurate documentation and communication in scientific literature. This standardized approach is essential for maintaining consistency across different research groups and ensuring reproducibility of experimental results.
Advances in computational chemistry have also contributed to the growing utility of< strong>Benzonitrile, 4-(2-bromo-1-oxopropyl)-. Molecular modeling techniques allow researchers to predict the binding modes of this compound with target proteins before conducting wet-lab experiments. This predictive capability not only saves time and resources but also enhances the likelihood of success in drug discovery campaigns. Additionally, computational methods can be used to optimize the synthesis of this compound by identifying more efficient reaction pathways and minimizing byproduct formation.
The pharmaceutical industry has increasingly relied on innovative intermediates like< strong>Benzonitrile, 4-(2-bromo-1-oxopropyl)- to develop next-generation therapeutics. For example, recent studies have highlighted its role in synthesizing kinase inhibitors, which are critical for treating various types of cancer. By modifying the substituents on the benzene ring and side chain, researchers can fine-tune the pharmacokinetic properties of these inhibitors, improving their efficacy and reducing side effects.
In conclusion, Benzonitrile, 4-(2-bromo-1-oxopropyl)- (CAS No. 52130-01-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for constructing biologically active molecules targeting various diseases. As our understanding of chemical biology continues to evolve, compounds like this will play an increasingly important role in the development of novel therapeutics that address unmet medical needs.
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